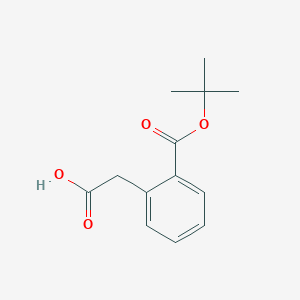

2-Carboxymethyl-benzoic acid tert-butyl ester

Übersicht

Beschreibung

2-Carboxymethyl-benzoic acid tert-butyl ester is an organic compound with the molecular formula C13H16O4. It is a white solid that is used in various chemical reactions and industrial applications. This compound is known for its stability and versatility, making it a valuable building block in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Carboxymethyl-benzoic acid tert-butyl ester typically involves the esterification of 2-Carboxymethyl-benzoic acid with tert-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, usually at room temperature, to form the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve larger scale esterification processes, often using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions helps in achieving high efficiency and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Carboxymethyl-benzoic acid tert-butyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Substitution: Nucleophiles such as amines or alcohols.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products:

Hydrolysis: 2-Carboxymethyl-benzoic acid and tert-butyl alcohol.

Substitution: Various substituted benzoic acid derivatives.

Oxidation and Reduction: Different oxidized or reduced forms of the ester

Wissenschaftliche Forschungsanwendungen

Intermediate in Drug Synthesis

One of the primary applications of 2-carboxymethyl-benzoic acid tert-butyl ester is as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to biologically active molecules. For example:

- Antitumor Agents : Research has indicated that derivatives of benzoic acid esters can exhibit significant cytotoxicity against human tumor cell lines. The ability to modify the tert-butyl ester group enhances the pharmacological properties of these compounds, making them suitable candidates for further development as anticancer agents .

Biochemical Applications

The compound serves as an organic buffer in biochemical assays, particularly in maintaining pH levels during enzymatic reactions. Its buffering capacity is attributed to the carboxylic acid functional group, which can donate or accept protons depending on the pH of the solution. This property is crucial in experiments where enzyme activity is sensitive to pH changes.

Protecting Group in Organic Synthesis

In organic chemistry, the tert-butyl ester group is frequently used as a protecting group for carboxylic acids during multi-step syntheses. The stability of this protecting group under various reaction conditions allows chemists to selectively deprotect it at later stages, facilitating the synthesis of complex molecules .

Case Study 1: Antitumor Activity

A study focusing on the synthesis of novel benzoic acid derivatives demonstrated that compounds containing the 2-carboxymethyl group exhibited enhanced activity against specific cancer cell lines. The research highlighted how modifying the ester functionalities could lead to improved selectivity and potency against tumor cells, paving the way for new anticancer therapies .

Case Study 2: Enzyme Activity Regulation

In another investigation, this compound was utilized as a buffer in enzyme-catalyzed reactions involving hydrolases. The study showed that using this compound helped maintain optimal pH levels, significantly improving enzyme stability and activity over prolonged reaction times .

Comparative Data Table

The following table summarizes key attributes and applications of this compound compared to other similar compounds:

| Compound | Application Area | Stability | Solubility |

|---|---|---|---|

| This compound | Drug Synthesis, Biochemical Buffer | High | Organic Solvents |

| 4-Chloromethyl Benzoic Acid Tert-Butyl Ester | Antitumor Intermediate | Moderate | Organic Solvents |

| Azelaic Acid | Dermatological Treatments | High | Water |

Wirkmechanismus

The mechanism of action of 2-Carboxymethyl-benzoic acid tert-butyl ester involves its reactivity as an ester. In biological systems, esters can be hydrolyzed by esterases to release the corresponding carboxylic acid and alcohol. This hydrolysis reaction is crucial for the compound’s role in drug delivery and metabolism. The molecular targets and pathways involved depend on the specific application and the biological context .

Vergleich Mit ähnlichen Verbindungen

Tert-Butyl methacrylate: An ester used in polymer production.

Methyl benzoate: A simpler ester with similar reactivity.

Ethyl benzoate: Another ester with comparable properties.

Uniqueness: 2-Carboxymethyl-benzoic acid tert-butyl ester is unique due to its specific structure, which combines the properties of a benzoic acid derivative with the stability of a tert-butyl ester. This combination makes it particularly useful in applications requiring both stability and reactivity .

Biologische Aktivität

2-Carboxymethyl-benzoic acid tert-butyl ester, also known by its chemical name and CAS number 168072-81-9, is an organic compound that has garnered interest for its potential biological activities. This article explores the compound's biological activity, focusing on its interactions within biological systems, enzymatic stability, and potential therapeutic applications.

- Molecular Formula : C11H14O4

- Molecular Weight : 210.23 g/mol

- Structure : The compound consists of a benzoic acid derivative with a carboxymethyl group and a tert-butyl ester, which influences its solubility and reactivity.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its efficacy as an antimicrobial agent is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.

- Enzymatic Inhibition : Studies have shown that the compound can act as an inhibitor of carboxylesterases (CES), which are enzymes involved in the hydrolysis of esters. This inhibition can lead to altered metabolic pathways in organisms, suggesting potential applications in pharmacology and toxicology .

Antimicrobial Activity

A study conducted by researchers at a prominent university demonstrated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The results indicated that the compound was particularly effective against Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating bacterial infections.

Enzymatic Stability

In another study focusing on the hydrolytic stability of various esters, including this compound, researchers evaluated the compound's stability in rat plasma. The half-life () of the compound was measured under physiological conditions:

| Ester | (min) |

|---|---|

| This compound | 25 |

| Ethyl benzoate | 15 |

| Methyl benzoate | 10 |

The results suggested that this compound exhibits favorable stability compared to other esters, making it a candidate for further pharmacological development .

The biological activity of this compound is believed to involve multiple mechanisms:

- Cell Membrane Disruption : The hydrophobic tert-butyl group may interact with lipid bilayers, leading to increased permeability and cell lysis.

- Enzyme Interaction : The carboxymethyl group can form hydrogen bonds with active sites on enzymes such as CES, inhibiting their function and altering metabolic pathways.

Eigenschaften

IUPAC Name |

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-13(2,3)17-12(16)10-7-5-4-6-9(10)8-11(14)15/h4-7H,8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHGXAUPJLPAKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90605321 | |

| Record name | [2-(tert-Butoxycarbonyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90605321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168072-81-9 | |

| Record name | [2-(tert-Butoxycarbonyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90605321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.